molecular formula C15H11FN4OS B12026242 2-(((3-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol CAS No. 585555-78-8

2-(((3-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Cat. No.: B12026242
CAS No.: 585555-78-8
M. Wt: 314.3 g/mol
InChI Key: SNLIBXRFNMRGRX-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((3-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol typically involves the condensation reaction between 4-fluorobenzaldehyde and 3-amino-5-mercapto-1,2,4-triazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure maximum yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(((3-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 2-(((3-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. It may also inhibit enzyme activity by binding to the active site or interacting with essential cofactors, thereby disrupting normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((3-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is unique due to the presence of both a triazole ring and a thiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a versatile compound for scientific research and industrial use .

Properties

CAS No.

585555-78-8

Molecular Formula

C15H11FN4OS

Molecular Weight

314.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-4-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11FN4OS/c16-12-7-5-10(6-8-12)14-18-19-15(22)20(14)17-9-11-3-1-2-4-13(11)21/h1-9,21H,(H,19,22)/b17-9+

InChI Key

SNLIBXRFNMRGRX-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F)O

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.